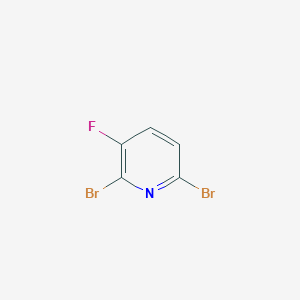

2,6-Dibromo-3-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAOEPAQKOERAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680567 | |

| Record name | 2,6-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41404-59-5 | |

| Record name | 2,6-Dibromo-3-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41404-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-3-FLUOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and characterization of 2,6-Dibromo-3-fluoropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-fluoropyridine

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 2,6-Dibromo-3-fluoropyridine, a key halogenated heterocyclic building block. This compound serves as a versatile precursor in the development of advanced materials and complex pharmaceutical agents due to the differential reactivity of its halogen substituents. We will explore the prevailing synthetic strategies, with a focus on the underlying chemical principles that govern experimental choices. A detailed, field-tested experimental protocol is provided, followed by an in-depth analysis of the spectroscopic techniques required for unambiguous structural verification and purity assessment. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically rigorous understanding of this important chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties.[3] Fluorine substitution can enhance metabolic stability, modulate lipophilicity to improve bioavailability, and alter electronic properties to fine-tune binding affinity with biological targets.[1][4]

Within this context, fluorinated pyridines are particularly valuable scaffolds.[5] The pyridine ring is a common motif in pharmaceuticals, and the addition of fluorine provides a powerful tool for property modulation. 2,6-Dibromo-3-fluoropyridine stands out as a particularly strategic building block. The presence of three halogen atoms at distinct positions on the pyridine ring allows for a range of chemoselective reactions.[6] The bromine atoms at the 2- and 6-positions are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions.[7][8] This differential reactivity is the foundation of its utility, enabling the sequential and controlled construction of complex, polysubstituted pyridine derivatives.

Synthetic Strategies for 2,6-Dibromo-3-fluoropyridine

The direct halogenation of an unsubstituted pyridine ring to achieve the desired 2,6-dibromo-3-fluoro substitution pattern is synthetically challenging due to issues of regioselectivity. Therefore, multi-step, precursor-based routes are the most practical and reliable approaches.

Halogen Exchange (Halex) Reactions

One of the most robust and industrially scalable methods for preparing brominated pyridines is the halogen exchange (Halex) reaction. This strategy involves substituting chlorine atoms with bromine.

-

Causality and Rationale: This approach leverages a readily available or easily synthesized dichlorinated precursor. The key transformation is the displacement of two chlorine atoms at the activated 2- and 6-positions with bromine. This reaction is typically driven by refluxing in a strong acid like hydrobromic acid with a bromide source, such as sodium bromide.[6][9] A well-documented precedent is the conversion of 2,6-dichloropyridine to 2,6-dibromopyridine, which can achieve yields between 66% and 80%.[6][10] Applying these conditions to a 2,6-dichloro-3-fluoropyridine precursor is a logical and direct pathway. The fluorine atom at the 3-position is generally stable under these conditions and less susceptible to nucleophilic displacement than the chlorine atoms at the positions activated by the ring nitrogen.

Caption: Workflow for Halex Synthesis of the Target Compound.

Diazotization-Fluorination followed by Bromination

An alternative strategy involves introducing the fluorine atom first via a modified Balz-Schiemann reaction, followed by bromination.

-

Causality and Rationale: This route typically starts with an aminopyridine. The amino group can be converted into a diazonium salt, which is then displaced by fluoride, often using anhydrous hydrogen fluoride (HF) and sodium nitrite at low temperatures.[11] This method is powerful for installing fluorine onto an aromatic ring where other methods might fail. Once the 3-fluoropyridine scaffold is established, the subsequent challenge is the regioselective bromination at the 2- and 6-positions. Direct bromination of 3-fluoropyridine can be complex, so a precursor with activating or directing groups may be necessary to achieve the desired selectivity. For instance, starting with 2,6-dihydroxy-3-fluoropyridine, the hydroxyl groups can be replaced by bromine using a strong brominating agent like phosphorus oxybromide (POBr₃) at elevated temperatures.

Detailed Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a representative procedure based on established methods for analogous halogen exchange reactions on pyridine scaffolds.[9][10] It is designed as a self-validating system, incorporating in-process checks and rigorous final characterization.

Materials and Equipment:

-

2,6-Dichloro-3-fluoropyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium bromide (optional, can increase bromide concentration)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane (DCM) or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Equipment for Thin-Layer Chromatography (TLC) and Column Chromatography (Silica Gel)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-3-fluoropyridine (0.1 mol).

-

Reagent Addition: Carefully add 150 mL of 48% aqueous hydrobromic acid. If desired, sodium bromide (0.2 mol) can be added to the mixture.

-

Scientist's Insight: The use of a strong acid like HBr is crucial. It protonates the pyridine nitrogen, further activating the 2- and 6-positions towards nucleophilic attack by the bromide ions.

-

-

Reflux: Heat the reaction mixture to reflux (typically 120-130 °C) using a heating mantle. Maintain a vigorous reflux for 24-48 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

-

Workup - Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium hydroxide until the pH is ~7-8. Perform this step in a well-ventilated fume hood as it is highly exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure 2,6-Dibromo-3-fluoropyridine as a solid.

Characterization and Spectroscopic Analysis

Unambiguous identification of the synthesized 2,6-Dibromo-3-fluoropyridine is critical. A combination of spectroscopic methods is required to confirm its structure and assess its purity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The carbons bonded to the highly electronegative bromine and fluorine atoms will be significantly shifted.

-

¹⁹F NMR: This is a crucial experiment to confirm the presence and environment of the fluorine atom.[13] A single resonance is expected. The coupling of this fluorine to the adjacent protons (H-4 and H-5) and carbons will provide definitive structural information.[14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of C₅H₂Br₂FN (254.88 g/mol ).

-

Isotopic Pattern: A key confirmatory feature will be the characteristic isotopic pattern for a dibrominated compound.[15] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak of roughly double the intensity, and an (M+4)⁺ peak of roughly the same intensity as the M⁺ peak, creating a 1:2:1 ratio.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C-F Stretch: A strong absorption band is expected in the 1250-1150 cm⁻¹ region, characteristic of the C-F bond stretch.[16]

-

C-Br Stretch: A peak in the 670-600 cm⁻¹ region corresponds to the C-Br stretching vibration.[16]

-

Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while characteristic ring stretching vibrations (C=C and C=N) will be observed in the 1600-1400 cm⁻¹ region.

Data Summary

The following table summarizes the expected characterization data for 2,6-Dibromo-3-fluoropyridine.

| Analysis Technique | Expected Result |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.88 g/mol |

| ¹H NMR | Two signals in the aromatic region (approx. 7.0-8.5 ppm), likely doublets or doublet of doublets due to H-F and H-H coupling. |

| ¹⁹F NMR | A single resonance, with coupling to adjacent protons. |

| ¹³C NMR | Five distinct signals for the aromatic carbons. |

| Mass Spec (EI) | M⁺ cluster at m/z ~253, 255, 257 with an approximate intensity ratio of 1:2:1. |

| IR (cm⁻¹) | ~1200 (strong, C-F stretch), ~650 (C-Br stretch), ~1550, 1450 (aromatic ring stretches). |

Conclusion

2,6-Dibromo-3-fluoropyridine is a high-value synthetic intermediate whose preparation is readily achievable through established chemical transformations like halogen exchange. The causality behind the chosen synthetic routes is grounded in the fundamental principles of pyridine reactivity. Rigorous characterization using a suite of spectroscopic techniques—primarily NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry—is essential to validate the structure and ensure the purity required for its subsequent applications in the synthesis of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this versatile chemical building block.

References

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2016. [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

-

SpectraBase. 2,6-Dibromo-3,5-difluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PubChem. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739. [Link]

- Google Patents. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

PubChem. 2,6-Dibromopyridine | C5H3Br2N | CID 12274. [Link]

- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. [Link]

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. [Link]

-

Googleapis.com. Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

MDPI. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]

-

National Institutes of Health. 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

- 7. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy** - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dibromo-3-fluoropyridine: Properties, Synthesis, and Reactivity for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-fluoropyridine is a halogenated pyridine derivative that has emerged as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine core, offers a rich platform for selective chemical modifications. The strategic placement of these halogens allows for a range of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2,6-Dibromo-3-fluoropyridine, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-Dibromo-3-fluoropyridine is fundamental for its handling, reaction optimization, and purification. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂FN | [Calculated] |

| Molecular Weight | 254.88 g/mol | [Calculated] |

| CAS Number | 41404-59-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 68-71 °C | |

| Boiling Point (Predicted) | 233.8 ± 35.0 °C | |

| Density (Predicted) | 2.137 ± 0.06 g/cm³ | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronegative halogen substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the bromine and fluorine atoms will exhibit characteristic chemical shifts and coupling patterns (C-F coupling).

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1), which is a definitive feature for its identification.[1]

Synthesis and Purification

The synthesis of 2,6-Dibromo-3-fluoropyridine can be approached through several synthetic strategies, often involving the functionalization of a pre-existing pyridine ring. A common approach involves the bromination of a suitable fluoropyridine precursor.

Synthetic Workflow

Caption: A general workflow for the synthesis of 2,6-Dibromo-3-fluoropyridine.

Experimental Protocol: Synthesis of 2,6-Dibromo-3-fluoropyridine (General Procedure)

This protocol is a generalized procedure based on common bromination reactions of pyridine derivatives. Optimization of reaction conditions may be necessary.

-

Reaction Setup: To a solution of 3-fluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction may require the presence of a Lewis acid catalyst.

-

Reaction Execution: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[2][3][4][5]

Chemical Reactivity and Applications

The synthetic utility of 2,6-Dibromo-3-fluoropyridine lies in the differential reactivity of its halogen substituents. The bromine atoms are generally more susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom and the positions ortho and para to the nitrogen are activated towards nucleophilic aromatic substitution (SNAr).[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms activates the ring towards nucleophilic attack. The positions ortho (C2 and C6) and para (C4) to the nitrogen are particularly electrophilic. In 2,6-Dibromo-3-fluoropyridine, the C2 and C6 positions are highly activated for SNAr.

Caption: General scheme for nucleophilic aromatic substitution on 2,6-Dibromo-3-fluoropyridine.

Experimental Insight: The choice of nucleophile, solvent, and reaction temperature can influence the regioselectivity of the substitution. Strong nucleophiles such as alkoxides and amines readily displace one of the bromine atoms.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2 and 6 positions are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridine derivatives.[7]

Caption: Representative Suzuki-Miyaura cross-coupling reaction of 2,6-Dibromo-3-fluoropyridine.

Experimental Insight: By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is often possible to achieve selective mono- or di-substitution. The differential reactivity of the two bromine atoms can sometimes be exploited for sequential cross-coupling reactions.[2]

Safety and Handling

2,6-Dibromo-3-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2,6-Dibromo-3-fluoropyridine is a valuable and versatile building block for the synthesis of complex substituted pyridines. Its distinct pattern of halogenation provides multiple reactive sites that can be selectively functionalized through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic approaches, and reactivity profile, offering a solid foundation for its application in advanced research and drug discovery programs.

References

-

Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Fluorine Notes. (2017). April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

- Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Science Ready. (2025). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Scribd. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

-

Scribd. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2,6-Dibromo-3-(trifluoromethyl)pyridine, 95% Purity, C6H2Br2F3N, 1 gram. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 2,6-Dibromo-3-fluoropyridine - Molecular Structure and Reactivity

Abstract

This technical guide provides a comprehensive examination of 2,6-dibromo-3-fluoropyridine, a pivotal building block in contemporary organic synthesis. We will dissect its distinct molecular architecture, elucidate its nuanced reactivity profile, and furnish detailed experimental methodologies for its strategic application. This document is tailored for researchers, chemists, and professionals engaged in drug discovery and the development of advanced materials.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its utility being profoundly influenced by the nature and position of its substituents. 2,6-Dibromo-3-fluoropyridine is a prime example of a highly functionalized building block, offering a unique combination of steric and electronic properties. The presence of two bromine atoms flanking the nitrogen at the 2- and 6-positions, coupled with a fluorine atom at the 3-position, creates a molecule with differentiated reactivity at its halogenated centers. This inherent dissimilarity allows for selective and sequential chemical transformations, making it an invaluable tool for the synthesis of complex, polysubstituted pyridine derivatives. The strategic incorporation of fluorine is particularly noteworthy, as it can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] This guide will provide an in-depth exploration of the molecular characteristics and synthetic utility of this versatile reagent.

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular structure of 2,6-dibromo-3-fluoropyridine is fundamental to predicting its chemical behavior and reactivity.

Geometric and Electronic Landscape

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the strong inductive electron-withdrawing properties of the two bromine atoms at the C2 and C6 positions and the highly electronegative fluorine atom at the C3 position. Consequently, the pyridine ring is highly activated towards nucleophilic attack. The bromine atoms, being larger and more polarizable than fluorine, are the preferred sites for many transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The C-F bond, in contrast, is significantly stronger and generally less reactive under these conditions.

Table 1: Physicochemical Properties of 2,6-Dibromo-3-fluoropyridine

| Property | Value |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.89 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68-72 °C |

| Boiling Point | 245.8±35.0 °C (Predicted) |

| Density | 2.30±0.1 g/cm³ (Predicted) |

| pKa | -1.58 (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification of 2,6-dibromo-3-fluoropyridine and for monitoring its transformations.

-

¹H NMR: The proton NMR spectrum is characterized by two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These protons exhibit coupling to each other and to the fluorine atom at C3.

-

¹³C NMR: The carbon NMR spectrum displays five distinct signals for the pyridine ring carbons. The carbons bonded to bromine (C2 and C6) and fluorine (C3) show characteristic chemical shifts and coupling constants (¹JC-F).

-

¹⁹F NMR: A single resonance is observed in the ¹⁹F NMR spectrum, with coupling to the adjacent protons.

-

Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which is a key diagnostic feature.

Chemical Reactivity and Synthetic Applications

The synthetic prowess of 2,6-dibromo-3-fluoropyridine lies in the differential reactivity of its halogen atoms, which enables a range of regioselective functionalization strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the C2 and C6 positions are activated by the flanking nitrogen and withdrawing halogens, the fluorine at C3 also influences the electronic landscape. Generally, reactions with nucleophiles can lead to substitution of one or both bromine atoms, depending on the reaction conditions and the nature of the nucleophile.

Diagram 1: SNAr on 2,6-Dibromo-3-fluoropyridine

Caption: Nucleophilic Aromatic Substitution Pathway.

Metal-Halogen Exchange

The bromine atoms of 2,6-dibromo-3-fluoropyridine can undergo selective metal-halogen exchange with organolithium or Grignard reagents at low temperatures. This reaction typically occurs preferentially at one of the C-Br bonds, generating a nucleophilic pyridylmetal species that can be trapped with various electrophiles. This method provides a powerful tool for the regioselective introduction of a wide range of functional groups.

Experimental Protocol: Regioselective Bromine-Magnesium Exchange and Electrophilic Quench

This protocol outlines a general procedure for the regioselective functionalization of a related dibromopyridine derivative, which can be adapted for 2,6-dibromo-3-fluoropyridine.[4]

-

Materials: 3,5-dibromo-2-tosyloxypyridine (1.0 equiv), i-PrMgCl·LiCl (1.1 equiv) in THF, electrophile (1.2 equiv), anhydrous THF.

-

Procedure:

-

To a solution of the dibromopyridine in anhydrous THF at -10 °C under an argon atmosphere, add i-PrMgCl·LiCl dropwise.

-

Stir the mixture at -10 °C for 1 hour to facilitate the bromine-magnesium exchange.

-

Cool the reaction mixture to the desired temperature for the electrophilic quench (e.g., -78 °C or 0 °C).

-

Add the electrophile dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Trustworthiness: This protocol is based on established methods for regioselective metal-halogen exchange on polysubstituted pyridines. The use of i-PrMgCl·LiCl is often advantageous over organolithium reagents as it can offer better regioselectivity and functional group tolerance. The precise regioselectivity with 2,6-dibromo-3-fluoropyridine would need to be determined experimentally, as the electronic and steric influence of the 3-fluoro substituent will play a significant role.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds of 2,6-dibromo-3-fluoropyridine are excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a diverse array of functionalized pyridines. The differential reactivity of the C-Br and C-F bonds allows for selective coupling at the brominated positions.[5][6]

Diagram 2: Palladium-Catalyzed Cross-Coupling Workflow

Caption: General Workflow for Cross-Coupling Reactions.

Applications in Drug Discovery and Materials Science

The versatility of 2,6-dibromo-3-fluoropyridine as a synthetic intermediate has led to its use in the development of novel molecules with important applications.

-

Medicinal Chemistry: The ability to introduce diverse functional groups with high regioselectivity makes this building block valuable for the synthesis of compound libraries for drug discovery. The pyridine core is a common motif in many pharmaceuticals, and the fluorine atom can impart favorable properties such as increased metabolic stability and enhanced binding affinity.[1][2][3]

-

Materials Science: Polysubstituted pyridines are utilized in the design of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The tailored electronic properties that can be achieved through the functionalization of 2,6-dibromo-3-fluoropyridine are of significant interest in these fields.[7]

Conclusion

2,6-Dibromo-3-fluoropyridine stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique pattern of halogen substitution provides a platform for a wide range of regioselective transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. This allows for the controlled and sequential introduction of various functional groups, enabling the efficient construction of complex molecular architectures. A comprehensive understanding of its molecular structure and reactivity is paramount for leveraging its full synthetic potential in the creation of novel pharmaceuticals and advanced materials.

References

-

Knochel, P., et al. (n.d.). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications (RSC Publishing). [Link]

-

Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

-

ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]

-

ResearchGate. (n.d.). C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

-

MDPI. (n.d.). Advances in Cross-Coupling Reactions. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

-

ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

-

PubMed. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1 H)-ones under mild conditions and mechanistic insight. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

Spectroscopic data (NMR, IR, Mass Spec) of 2,6-Dibromo-3-fluoropyridine

A Comprehensive Spectroscopic Guide to 2,6-Dibromo-3-fluoropyridine

Abstract

2,6-Dibromo-3-fluoropyridine is a key halogenated heterocyclic building block in medicinal chemistry and materials science. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We offer not only the reference data but also the underlying principles for spectral interpretation and detailed, field-tested protocols for data acquisition, designed for researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Overview

The substitution pattern of 2,6-Dibromo-3-fluoropyridine dictates a unique electronic environment within the pyridine ring. The two strongly electron-withdrawing bromine atoms at the ortho and para positions relative to the nitrogen, combined with the inductive effect of the fluorine atom at the 3-position, create a highly electron-deficient aromatic system. This electronic structure profoundly influences the resulting spectroscopic signatures, making multi-technique analysis essential for unambiguous identification.

Caption: Molecular Structure of 2,6-Dibromo-3-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing information on the proton, carbon, and fluorine environments and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum is simple yet highly informative, showing two signals in the aromatic region corresponding to the protons at the C4 and C5 positions.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.65 | d | J_HH ≈ 8.2 Hz | 1H | H5 |

| ~7.35 | dd | J_HH ≈ 8.2 Hz, J_HF ≈ 4.5 Hz | 1H | H4 |

Interpretation and Expert Insights: The two aromatic protons, H4 and H5, form a coupled AX spin system.

-

H5 Signal: The proton at C5 is adjacent to H4, resulting in a doublet with a typical ortho coupling constant (³J_HH) of approximately 8.2 Hz. Its downfield shift compared to H4 is due to the deshielding effect of the adjacent bromine atom at C6.

-

H4 Signal: The proton at C4 is coupled to both H5 (ortho coupling, ³J_HH ≈ 8.2 Hz) and the fluorine at C3 (meta coupling, ⁴J_HF ≈ 4.5 Hz), resulting in a doublet of doublets. This long-range coupling to fluorine is a key diagnostic feature. The influence of substituents on proton chemical shifts in pyridine rings is a well-documented phenomenon.[1][2]

Caption: ¹H-¹H and ¹H-¹⁹F coupling relationships in 2,6-Dibromo-3-fluoropyridine.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals five distinct carbon signals, with multiplicities arising from coupling to the fluorine atom.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (J_CF) | Assignment |

|---|---|---|

| ~155.0 | d (¹J_CF ≈ 250 Hz) | C3 |

| ~142.0 | d (³J_CF ≈ 5 Hz) | C5 |

| ~140.0 | d (²J_CF ≈ 20 Hz) | C2 |

| ~128.0 | d (³J_CF ≈ 15 Hz) | C4 |

| ~120.0 | d (²J_CF ≈ 30 Hz) | C6 |

Interpretation and Expert Insights: The key feature of the ¹³C spectrum is the carbon-fluorine coupling, which is invaluable for assignment.

-

Direct Coupling (¹J_CF): The carbon directly attached to the fluorine (C3) exhibits a very large coupling constant of approximately 250 Hz, appearing as a doublet. This is a definitive marker for the fluorinated carbon.[3]

-

Geminal & Vicinal Coupling (²J_CF, ³J_CF): Carbons two bonds away (C2, C4) and three bonds away (C5, C6) from the fluorine also show smaller doublet splittings. The magnitude of these couplings typically decreases with the number of bonds, although the electronic structure of the aromatic ring can cause variations.[1][4] The signals for C2 and C6, being bonded to bromine, are often broader and shifted to lower field strengths.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine's local environment.

Table 3: ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

| ~ -120.0 | dd | J_FH4 ≈ 4.5 Hz, J_FH5 ≈ 0-1 Hz |

Note: Chemical shift is referenced to CFCl₃ at 0.00 ppm.

Interpretation and Expert Insights: Fluorine NMR is characterized by a wide chemical shift range, making it highly sensitive to the electronic environment.[5][6]

-

Chemical Shift: The observed chemical shift around -120 ppm is within the expected range for an aryl fluoride.[7][8]

-

Multiplicity: The fluorine atom couples to the two nearby protons. The meta-coupling to H4 (⁴J_HF) is significant (~4.5 Hz), while the para-coupling to H5 (⁵J_HF) is very small or unresolved. This results in the signal appearing as a doublet of doublets (or a broad doublet if the para coupling is not resolved). The sensitivity of fluorine chemical shifts to the local environment is a well-established principle.[9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule.

Table 4: Key IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600 - 1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| 1450 - 1350 | Strong | Aromatic Ring Vibrations |

| 1250 - 1150 | Strong | C-F Stretch |

| 1100 - 1000 | Medium-Strong | C-H In-plane Bending |

| < 800 | Strong | C-Br Stretch, C-H Out-of-plane Bending |

Interpretation and Expert Insights: The IR spectrum is a composite of vibrations from the substituted pyridine ring.

-

Ring Vibrations: The bands between 1600-1350 cm⁻¹ are characteristic of the pyridine ring skeleton. Their exact positions are modulated by the heavy bromine and electronegative fluorine substituents.[10]

-

C-F and C-Br Stretches: The C-F stretch gives a strong, characteristic absorption band, typically in the 1250-1150 cm⁻¹ region.[11] The C-Br stretches occur at lower frequencies, usually below 800 cm⁻¹, in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition and fragmentation of the molecule.

Table 5: High-Resolution Mass Spectrometry Data (EI)

| Ion Assignment | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ (C₅H₂⁷⁹Br₂FN) | 250.8568 | ~250.8570 |

| [M+2]⁺ (C₅H₂⁷⁹Br⁸¹BrFN) | 252.8548 | ~252.8550 |

| [M+4]⁺ (C₅H₂⁸¹Br₂FN) | 254.8527 | ~254.8530 |

| [M-Br]⁺ (C₅H₂⁷⁹BrFN) | 171.9459 | ~171.9460 |

Interpretation and Expert Insights:

-

Molecular Ion Cluster: The most telling feature is the molecular ion (M⁺) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with two bromine atoms will exhibit a characteristic triplet of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

-

Fragmentation: Under Electron Ionization (EI), a common fragmentation pathway is the loss of a bromine radical, leading to a significant [M-Br]⁺ peak. The exact mass measurements from high-resolution mass spectrometry (HRMS) can confirm the elemental formula of the parent ion and its fragments.[12]

Caption: Plausible fragmentation pathway for 2,6-Dibromo-3-fluoropyridine in EI-MS.

Standard Operating Procedures (SOPs) for Data Acquisition

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2,6-Dibromo-3-fluoropyridine and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Use 8-16 scans for good signal-to-noise.

-

¹³C{¹H} NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of ~220 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of ~200 ppm. Use an external reference standard if necessary (e.g., CFCl₃). A relaxation delay of 2 seconds and 16-32 scans are typically sufficient.

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C/¹⁹F spectra before Fourier transformation. Phase and baseline correct all spectra. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.

Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Application: Place a small amount (1-2 mg) of the solid 2,6-Dibromo-3-fluoropyridine powder onto the crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if sample volatility and purity allow.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion cluster and key fragments.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster and compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jeol.com [jeol.com]

- 5. biophysics.org [biophysics.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. colorado.edu [colorado.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 2,6-dibromo-3-fluoropyridine (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2,6-Dibromo-3-fluoropyridine (CAS No. 41404-59-5) for Drug Discovery and Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and synthetic applications of 2,6-Dibromo-3-fluoropyridine, a key building block in modern medicinal chemistry. With a focus on practical utility for researchers and drug development professionals, this document synthesizes technical data with insights into its strategic application, particularly in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

Compound Identification and Physicochemical Profile

2,6-Dibromo-3-fluoropyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern offers differential reactivity, enabling selective functionalization at various positions of the pyridine ring.

| Property | Value | Source(s) |

| CAS Number | 41404-59-5 | [1][2] |

| Molecular Formula | C₅H₂Br₂FN | [3] |

| Molecular Weight | 254.88 g/mol | [3] |

| Appearance | White powder | [4] |

| Purity | ≥99% (typical) | [4] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [4] |

The presence of two bromine atoms and one fluorine atom on the pyridine ring imparts distinct electronic properties and reactivity to the molecule. The bromine atoms are susceptible to a variety of cross-coupling reactions, while the fluorine atom can influence the acidity of adjacent protons and participate in nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a cornerstone of its utility in the construction of complex molecular architectures.

Safety, Handling, and Toxicology

While 2,6-Dibromo-3-fluoropyridine is a valuable synthetic intermediate, it is crucial to handle it with appropriate safety precautions. The available Safety Data Sheets (SDS) indicate a lack of comprehensive toxicological data; therefore, this compound should be handled as a potentially hazardous substance.

2.1. Hazard Identification

Current SDS information indicates that there is no conclusive data available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, or carcinogenicity.[1] One source suggests no known hazard under GHS classification.[1] However, the absence of data necessitates a cautious approach.

2.2. Recommended Handling Procedures

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

2.3. First Aid Measures

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

2.4. Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

Application in Medicinal Chemistry: A Key Building Block for GLP-1 Receptor Agonists

2,6-Dibromo-3-fluoropyridine serves as a critical starting material in the synthesis of various pharmaceutical agents. Its application has been notably documented in the development of small molecule GLP-1 receptor agonists, a class of drugs with significant therapeutic potential for type 2 diabetes and obesity.[5][6] The GLP-1 receptor is a key target in metabolic diseases, and its activation leads to enhanced insulin secretion, suppressed glucagon release, and other beneficial metabolic effects.[5]

The strategic placement of halogens on the pyridine ring of 2,6-Dibromo-3-fluoropyridine allows for sequential and regioselective reactions to build more complex molecular scaffolds.

Synthetic Utility and Reaction Selectivity

The two bromine atoms at the 2- and 6-positions and the fluorine atom at the 3-position exhibit different reactivities, which can be exploited for selective chemical transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bonds are generally more reactive than the carbon-fluorine bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][7][8] This allows for the selective introduction of aryl, heteroaryl, or amino groups at the 2- and/or 6-positions. The choice of catalyst, ligand, base, and reaction conditions can often be tuned to achieve mono- or di-substitution.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can activate the ring for nucleophilic attack. Under specific conditions, the fluorine or one of the bromine atoms can be displaced by a nucleophile.[9]

The following experimental protocol, adapted from a patent for the synthesis of GLP-1 receptor agonists, exemplifies the utility of 2,6-Dibromo-3-fluoropyridine in a nucleophilic aromatic substitution reaction.[2][3]

Experimental Protocol: Synthesis of Methyl 6-(6-bromo-3-fluoropyridin-2-yl)-6-azaspiro[2.5]octane-1-carboxylate

This protocol details a nucleophilic aromatic substitution reaction where one of the bromine atoms in 2,6-Dibromo-3-fluoropyridine is displaced by a secondary amine.

Reaction Scheme:

Figure 1: Synthesis of a key intermediate for GLP-1 receptor agonists.

Materials:

-

2,6-Dibromo-3-fluoropyridine (1.50 g, 5.88 mmol)

-

Methyl 6-azaspiro[2.5]octane-1-carboxylate (P5 in the patent) (1.10 g, 6.50 mmol)

-

Potassium carbonate (2.44 g, 17.7 mmol)

-

N,N-Dimethylformamide (DMF) (25 mL)

Procedure:

-

To a solution of 2,6-Dibromo-3-fluoropyridine (1.50 g, 5.88 mmol) and methyl 6-azaspiro[2.5]octane-1-carboxylate (1.10 g, 6.50 mmol) in N,N-dimethylformamide (25 mL), add potassium carbonate (2.44 g, 17.7 mmol).

-

Heat the resulting suspension to 100°C and stir at this temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Perform an aqueous workup by pouring the reaction mixture into water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired product, methyl 6-(6-bromo-3-fluoropyridin-2-yl)-6-azaspiro[2.5]octane-1-carboxylate.

Causality Behind Experimental Choices:

-

Solvent (DMF): A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and the inorganic base, and to allow the reaction to be heated to a temperature sufficient to overcome the activation energy for the SNAr reaction.

-

Base (Potassium Carbonate): A mild inorganic base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Temperature (100°C): Elevated temperature is necessary to promote the nucleophilic attack of the secondary amine on the electron-deficient pyridine ring, leading to the displacement of one of the bromide ions. The C2-Br bond is typically more activated towards nucleophilic substitution in such systems compared to the C6-Br bond.

This intermediate can then be further functionalized, for example, through a Suzuki coupling at the remaining bromine position, to generate the final GLP-1 receptor agonist.

Conclusion

2,6-Dibromo-3-fluoropyridine (CAS No. 41404-59-5) is a strategically important building block for the synthesis of complex, biologically active molecules. Its differential halide reactivity allows for selective and sequential functionalization, making it a valuable tool in the medicinal chemist's arsenal. While comprehensive toxicological data is lacking, adherence to standard laboratory safety protocols allows for its safe handling and utilization. The demonstrated application of this compound in the synthesis of GLP-1 receptor agonists underscores its significance in the development of novel therapeutics for metabolic diseases.

References

- Combi-Blocks, Inc. (2023).

- Pfizer Inc. (2023). GLP-1 receptor agonists and uses thereof. U.S.

- European Patent Office. (2019). GLP-1 RECEPTOR AGONISTS AND USES THEREOF. EP 3806855 B1.

- Hartwig, J. F., & Stanley, L. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(35), 12432–12441.

- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.

- Wikipedia. (n.d.).

- Royal Society of Chemistry. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 6(10), 1836-1840.

- LookChem. (n.d.). 2,6-Dibromo-3-fluoropyridine CAS NO.41404-59-5.

- de la Torre, P., & Aldanondo, I. (2020). The Buchwald–Hartwig Amination After 25 Years.

- Google Patents. (2023). Compounds as glp-1r agonists. US20230150998A1.

- Google Patents. (2021). Glp-1 receptor agonist and use thereof. WO2021096304A1.

- ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- National Center for Biotechnology Information. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 15(10), 7185–7190.

- National Center for Biotechnology Information. (2021). Trends in the Development of GLP-1 Receptor Agonists. Molecules, 26(21), 6423.

- National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13620–13624.

- Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- ResearchGate. (2024). An updated patent review of GLP-1 receptor agonists (2020-present).

Sources

- 1. benchchem.com [benchchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,6-Dibromo-3-fluoropyridine: Commercial Availability, Sourcing, and Application Strategy

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,6-Dibromo-3-fluoropyridine in Modern Synthesis

In the landscape of complex molecule synthesis, particularly within pharmaceutical and materials science, the selection of starting materials is a critical determinant of success. 2,6-Dibromo-3-fluoropyridine has emerged as a highly valuable heterocyclic building block, engineered for versatility and precise reactivity. Its structure is a study in controlled reactivity; the pyridine core, an essential scaffold in numerous biologically active compounds, is functionalized with two bromine atoms and one fluorine atom. This specific arrangement is not accidental. It provides medicinal chemists with a powerful tool for sequential, site-selective cross-coupling reactions.

The differential reactivity of the C-Br versus the C-F bonds, and the distinct electronic environments of the bromine atoms at the 2 and 6 positions, allow for a stepwise and controlled elaboration of the pyridine core. This enables the construction of complex, three-dimensional molecules that would be challenging to assemble through other means. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a final drug candidate, making this scaffold particularly prized in drug discovery programs.[1] This guide provides an in-depth analysis of the commercial availability, supplier landscape, and critical technical data for 2,6-Dibromo-3-fluoropyridine (CAS No. 41404-59-5), empowering researchers to source and utilize this key intermediate with confidence.

Commercial Availability and Supplier Analysis

2,6-Dibromo-3-fluoropyridine is readily available from a range of chemical suppliers, catering to needs from discovery-scale (milligrams) to process development (kilograms). The supplier landscape is diverse, comprising large global distributors, specialized building-block providers, and virtual marketplaces. When selecting a supplier, researchers must balance cost with critical factors such as purity, batch-to-batch consistency, and the quality of documentation (e.g., Certificate of Analysis).

Below is a comparative table of representative suppliers. This is not an exhaustive list but provides a strong starting point for procurement.

| Supplier | CAS Number | Representative Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 41404-59-5 | ≥96% | 1g, 5g |

| Chemspace | 41404-59-5 | 95% - 98% | 100mg, 250mg, 1g, 5g |

| BLD Pharmatech | 41404-59-5 | 97% | 1g, 5g, 25g |

| Amerigo Scientific | 41404-59-5 | 95% | Contact for sizing |

| Alchem Pharmtech | 41404-59-5 | Not specified | Contact for sizing |

Note: Availability and purity levels are subject to change. Always verify specifications with the supplier before ordering.

Core Technical Specifications and Safe Handling

A thorough understanding of a reagent's properties and handling requirements is fundamental to both experimental success and laboratory safety.

Physicochemical Properties:

-

Molecular Formula: C₅H₂Br₂FN

-

Molecular Weight: 254.88 g/mol [2]

-

Appearance: Typically a white to off-white powder or crystalline solid.[3]

Safety and Handling Protocol: The Safety Data Sheet (SDS) is the primary source of handling information and must be reviewed before use. Based on available data, 2,6-Dibromo-3-fluoropyridine presents several hazards that necessitate careful handling in a controlled laboratory environment.[8]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]

-

Handling: Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]

-

-

Storage:

Sourcing and Application Workflow

The path from identifying the need for a chemical to its successful incorporation into an experiment follows a logical progression. This workflow emphasizes the principle of self-validation, where each step confirms the integrity of the material and the process.

Figure 1. A logical workflow for sourcing and utilizing 2,6-Dibromo-3-fluoropyridine, emphasizing quality control.

Application in Synthetic Strategy: The Power of Orthogonal Reactivity

The primary utility of 2,6-Dibromo-3-fluoropyridine lies in its capacity for selective functionalization. The carbon-bromine bonds are significantly more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) than the robust carbon-fluorine bond. This allows a chemist to first perform chemistry at the bromine-substituted positions while leaving the fluorine atom untouched for potential downstream modification or for its final electronic and steric contributions to the target molecule.

Furthermore, the electronic environment of the two bromine atoms is differentiated by the adjacent fluorine atom, which can sometimes be exploited to achieve selective reaction at one C-Br bond over the other under carefully controlled conditions. This makes the reagent a cornerstone for building libraries of complex substituted pyridines for screening in drug discovery and for developing novel organic electronic materials.

References

- Google. (n.d.). Current time information in New York, NY, US.

-

Chemspace. (n.d.). 2,6-dibromo-3-fluoropyridine - C5H2Br2FN | CSSB00010172820. Retrieved December 31, 2025, from [Link]

-

Alchimica. (n.d.). 2,6-Dibromo-3-fluoropyridine (1 x 100 mg). Retrieved December 31, 2025, from [Link]

-

Chemspace. (n.d.). Chemspace - the provider of integrated discovery services. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridine | C5H3Br2N | CID 12274. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 3-Fluoropyridine | C5H4FN | CID 67794. Retrieved December 31, 2025, from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Dibromo-3-fluoropyridine, CasNo.41404-59-5 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. 2,6-dibromo-3-fluoropyridine - C5H2Br2FN | CSSB00010172820 [chem-space.com]

- 5. echemi.com [echemi.com]

- 6. 41404-59-5|2,6-Dibromo-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 7. 2,6-Dibromo-3-fluoropyridine (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 8. echemi.com [echemi.com]

A Theoretical and Computational Guide to the Electronic Structure of 2,6-Dibromo-3-fluoropyridine

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2,6-Dibromo-3-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal and materials chemistry. Halogenated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals, with their biological activity and reactivity being intrinsically linked to their electronic properties.[1][2] This document outlines the application of Density Functional Theory (DFT) to elucidate the molecule's geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. By presenting detailed, field-proven computational protocols, this guide serves as a resource for researchers, chemists, and drug development professionals seeking to understand and predict the behavior of this complex heterocyclic compound.

Introduction: The Significance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in modern chemistry, particularly in the life sciences. The strategic introduction of halogen atoms onto the pyridine ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This makes halogenated pyridines, such as 2,6-Dibromo-3-fluoropyridine, highly valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[1][4]

Understanding the electronic structure of these molecules is paramount to predicting their reactivity, interaction with biological systems, and spectroscopic characteristics.[5] Computational chemistry provides a powerful, non-invasive lens through which to examine these properties.[6][7] Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for the precise calculation of molecular orbitals, charge distributions, and potential energy surfaces, offering insights that are often difficult to obtain through experimental means alone.[8][9][10] This guide details the theoretical methodologies used to build a robust electronic profile of 2,6-Dibromo-3-fluoropyridine, providing a foundational understanding for its application in advanced synthesis and drug design.

Theoretical Methodologies: A Validated Approach

The accuracy of computational predictions is critically dependent on the chosen theoretical method and basis set. For halogenated organic molecules, a careful selection is necessary to account for electron correlation and the influence of diffuse electronic functions.

Core Computational Engine: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency.[11] We utilize the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals. This approach has demonstrated excellent agreement with experimental values for a wide range of organic systems, including halogenated pyridines.[8][9][12]

To accurately describe the electron distribution, particularly around the electronegative halogen atoms and the diffuse lone pairs of the nitrogen atom, the 6-311++G(d,p) basis set is employed.[8][9][12]

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for describing anions and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in electron distribution, which is essential for describing chemical bonds accurately.

Experimental Protocol: Geometry Optimization

The first and most critical step in any theoretical analysis is to find the molecule's lowest energy conformation. This is achieved through a geometry optimization procedure.

Step-by-Step Protocol:

-

Construct Initial Geometry: Build an initial 3D structure of 2,6-Dibromo-3-fluoropyridine using a molecular editor.

-

Define Calculation Parameters:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Geometry Optimization

-

-

Initiate Calculation: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA). The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the system.

-

Verify Convergence: Ensure the calculation converges based on standard criteria for forces, displacement, and energy change between optimization steps.

Self-Validation Protocol: Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (and not a transition state), a vibrational frequency analysis must be performed on the optimized structure.

Step-by-Step Protocol:

-

Use Optimized Geometry: Input the final coordinates from the successful geometry optimization.

-

Define Calculation Parameters:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Frequency Analysis

-

-

Initiate Calculation: Run the frequency calculation.

-